![molecular formula C16H12FN3O3S B4779176 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide](/img/structure/B4779176.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide, also known as AFN-1252, is a novel antibacterial agent that has been developed to combat the increasing problem of antibiotic resistance. This compound has shown promising results in preclinical studies and has the potential to be an effective treatment for various bacterial infections.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide targets the bacterial enzyme FabI, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide disrupts the bacterial cell membrane and prevents the bacteria from replicating and growing.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide has been shown to have minimal toxicity in animal studies and does not affect the normal flora of the gut. Additionally, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide has a low potential for inducing bacterial resistance due to its unique mechanism of action.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide in lab experiments is its broad-spectrum activity against various bacterial strains. However, one limitation is the cost and time required for its synthesis, which may limit its widespread use in research.
Future Directions
For research on N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide include exploring its potential use in combination with other antibiotics to enhance its efficacy, as well as investigating its use in treating bacterial infections in humans. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide in clinical settings.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide has been extensively studied for its antibacterial activity against various bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. In vitro studies have shown that N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide is highly effective against methicillin-resistant S. aureus (MRSA) and other antibiotic-resistant strains of bacteria.
properties
IUPAC Name |
(E)-2-cyano-3-(2-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-15-4-2-1-3-11(15)9-12(10-18)16(21)20-13-5-7-14(8-6-13)24(19,22)23/h1-9H,(H,20,21)(H2,19,22,23)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCXDLOKGJHHQ-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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